molecular formula C8H6BrFN2 B8464365 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine

3-bromo-6-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8464365
M. Wt: 229.05 g/mol
InChI Key: NHFNIYPPRZGNAN-UHFFFAOYSA-N
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Patent
US08778946B2

Procedure details

To a solution of 6-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (257.3 g, 1.71 mol) in DCM (3.86 L) is added N-bromosuccinimide (320.3 g; 1.80 mol) in five portions over 30 minutes. The mixture is stirred without heating or cooling overnight, then filtered and concentrated to about 1 L. This is purified by column chromatography on silica, eluting with 0 to 30% EtOAc in isohexane. The appropriate fractions are evaporated to give the product as an off white solid (391.3 g, 1.7 mol). 1H-NMR (400 MHz, CDCl3): δ 7.91-7.87 (m, 1H), 7.15 (s, 1H), 6.77 (d, 1H), 3.81 (s, 3H).
Quantity
257.3 g
Type
reactant
Reaction Step One
Quantity
320.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.86 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:11])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)Cl>[Br:12][C:10]1[C:5]2[C:6](=[N:7][C:2]([F:1])=[CH:3][CH:4]=2)[N:8]([CH3:11])[CH:9]=1

Inputs

Step One
Name
Quantity
257.3 g
Type
reactant
Smiles
FC1=CC=C2C(=N1)N(C=C2)C
Name
Quantity
320.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.86 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 1 L
CUSTOM
Type
CUSTOM
Details
This is purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with 0 to 30% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
The appropriate fractions are evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN(C2=NC(=CC=C21)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.7 mol
AMOUNT: MASS 391.3 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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